N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-Chloro-4-methoxyphenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chloro, methoxy, and methylphenyl groups. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chloro, methoxy, and methylphenyl substituents. Common reagents used in these reactions include various chlorinating agents, methoxylating agents, and methylating agents under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N4-(3-Chloro-4-methoxyphenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N4-(3-Chloro-4-methoxyphenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: An organic building block with similar substituents but different core structure.
4-Methoxyphenyl isocyanate: Another related compound with a methoxy group and isocyanate functionality.
4-Methylphenyl isocyanate: A compound with a methyl group and isocyanate functionality.
Uniqueness
N4-(3-Chloro-4-methoxyphenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN6O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6O/c1-12-4-6-13(7-5-12)24-20-25-18(15-11-22-27(2)19(15)26-20)23-14-8-9-17(28-3)16(21)10-14/h4-11H,1-3H3,(H2,23,24,25,26) |
InChI Key |
IEYQVQWLXYLQCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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